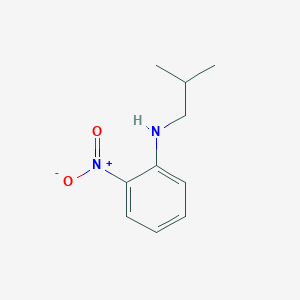

N-isobutyl-2-nitroaniline

CAS No.: 55432-22-9

Cat. No.: VC2790355

Molecular Formula: C10H14N2O2

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 55432-22-9 |

|---|---|

| Molecular Formula | C10H14N2O2 |

| Molecular Weight | 194.23 g/mol |

| IUPAC Name | N-(2-methylpropyl)-2-nitroaniline |

| Standard InChI | InChI=1S/C10H14N2O2/c1-8(2)7-11-9-5-3-4-6-10(9)12(13)14/h3-6,8,11H,7H2,1-2H3 |

| Standard InChI Key | XLGCTQLWXUOYSE-UHFFFAOYSA-N |

| SMILES | CC(C)CNC1=CC=CC=C1[N+](=O)[O-] |

| Canonical SMILES | CC(C)CNC1=CC=CC=C1[N+](=O)[O-] |

Introduction

Chemical Properties and Structure

Physical and Chemical Characteristics

N-isobutyl-2-nitroaniline is characterized by specific physical and chemical properties that determine its behavior in various applications. It appears as an orange oil in its pure form, as noted in synthesis reports . The compound's chemical reactivity is primarily influenced by the nitro group at the ortho position, which serves as an electron-withdrawing group, and the isobutyl-substituted amino group, which contributes electron density to the aromatic system.

The presence of these functional groups creates a unique electronic distribution within the molecule, affecting its interactions with other compounds and biological systems. The nitro group, being strongly electron-withdrawing, activates the benzene ring toward nucleophilic substitution reactions, while the amino group tends to direct electrophilic substitution to specific positions on the ring.

Molecular Structure and Identification

N-isobutyl-2-nitroaniline has the following structural and identification parameters:

| Parameter | Value |

|---|---|

| IUPAC Name | N-(2-methylpropyl)-2-nitroaniline |

| Molecular Formula | C10H14N2O2 |

| Molecular Weight | 194.23 g/mol |

| CAS Number | 55432-22-9 |

| InChI Key | XLGCTQLWXUOYSE-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CNC1=CC=CC=C1N+[O-] |

The structural arrangement features a benzene ring with a nitro group at the ortho position (C2) and an amino group substituted with an isobutyl chain. This spatial configuration influences the compound's chemical behavior, particularly in reactions that depend on electron distribution and steric factors.

Synthesis Methods

Laboratory Scale Synthesis

N-isobutyl-2-nitroaniline can be synthesized through various methods, with one well-documented approach involving microwave-assisted reactions. According to published research, the compound has been successfully prepared using microwave irradiation under optimized conditions. The specific procedure described in the literature involves the reaction of a precursor compound (identified as compound 1 in the source) with isobutylamine in acetonitrile under controlled conditions .

The detailed synthesis procedure is as follows:

-

The starting material (compound 1, 0.50 g, 3.2 mmol) is combined with excess isobutylamine (1.60 ml, 15.9 mmol) in acetonitrile (10 ml).

-

The mixture is subjected to microwave irradiation at 170°C with 800 W power and 40 bar pressure for 3 hours.

-

After cooling, the resulting product is purified by column chromatography on silica gel using dichloromethane/methanol as the eluent.

-

This procedure yields 0.60 g (94%) of N-isobutyl-2-nitroaniline as an orange oil .

This microwave-assisted approach represents a modern, efficient synthetic route that provides high yields and relatively pure product. The method is particularly valuable for laboratory-scale synthesis due to its reduced reaction time compared to conventional heating methods.

Alternative Synthetic Routes

While the microwave-assisted method is well-documented, alternative synthetic routes for N-isobutyl-2-nitroaniline likely exist. Conventional approaches might include:

-

Nucleophilic aromatic substitution reactions: Starting from 2-nitro-1-fluorobenzene or similar halogenated nitrobenzenes, which can react with isobutylamine to form the desired product.

-

Nitration of N-isobutylaniline: This approach involves the direct nitration of N-isobutylaniline using nitric acid and sulfuric acid, followed by isolation of the ortho-substituted isomer.

-

Reductive amination: Involving the reaction of 2-nitrobenzaldehyde with isobutylamine in the presence of a reducing agent.

The choice of synthetic method typically depends on the availability of starting materials, required scale, laboratory facilities, and the desired purity of the final product.

Mechanism of Action

Biochemical Interactions

The biochemical activity of N-isobutyl-2-nitroaniline is likely influenced by its structural components, particularly the nitro group and the isobutyl-substituted amino group. Nitroaromatic compounds are known to interact with various biological targets through different mechanisms, including:

-

Protein binding: Nitroaniline derivatives can bind to various proteins, particularly serum albumin, through static quenching mechanisms. This interaction may affect the compound's distribution in the body and its pharmacokinetic profile.

-

Redox reactions: The nitro group can participate in redox reactions within biological systems, potentially leading to the formation of reactive intermediates that may interact with cellular macromolecules.

-

Enzyme inhibition: Depending on their specific structure, nitroaniline derivatives may inhibit various enzymes, affecting cellular processes and potentially contributing to therapeutic effects.

The isobutyl group attached to the nitrogen atom likely enhances the compound's lipophilicity, potentially improving its membrane penetration and affecting its distribution in biological systems. The specific positioning of the nitro group at the ortho position relative to the amino group creates a unique electronic distribution that may influence the compound's interactions with biological targets.

Structural Determinants of Activity

The biological activity of N-isobutyl-2-nitroaniline is likely determined by several structural features:

These structural features collectively determine the compound's affinity for various biological targets and its potential therapeutic applications.

Applications in Research

Use as a Chemical Intermediate

N-isobutyl-2-nitroaniline serves as an important intermediate in organic synthesis, particularly in the preparation of more complex molecules with potential applications in medicinal chemistry. Its functional groups provide multiple sites for further modification, enabling the development of diverse chemical entities.

Specific applications as a chemical intermediate may include:

-

Synthesis of benzimidazole derivatives: The compound can be reduced at the nitro group and subsequently cyclized to form benzimidazole structures, which are important pharmacophores in many drugs .

-

Development of dyes and pigments: The nitroaniline structure serves as a chromophore that can be further modified to produce compounds with specific optical properties.

-

Preparation of photosensitive materials: Nitroaniline derivatives can be incorporated into materials designed to respond to light, with applications in imaging and sensing technologies.

Comparison with Similar Compounds

Structural Analogues

Comparing N-isobutyl-2-nitroaniline with related compounds provides insights into structure-activity relationships and potential applications. Key structural analogues include:

| Compound | Key Structural Differences | Unique Properties |

|---|---|---|

| 2-Nitroaniline | Lacks the isobutyl group | Lower lipophilicity, different biological distribution |

| 3-Nitroaniline | Nitro group at meta position | Different electronic distribution, altered reactivity |

| 4-Nitroaniline | Nitro group at para position | Different resonance structures, potential for different biological interactions |

| 4-Bromo-N-isobutyl-2-nitro-N-(pentan-3-yl)aniline | Additional bromo substituent and pentan-3-yl group | Enhanced lipophilicity, different steric properties |

These structural differences lead to variations in physical properties, chemical reactivity, and biological activities. The position of the nitro group significantly affects the electronic distribution within the molecule, while the nature and size of the substituents on the amino nitrogen influence lipophilicity and steric factors.

Functional Comparison

Functional comparisons between N-isobutyl-2-nitroaniline and its analogues reveal important trends:

-

Reactivity patterns: The ortho-positioned nitro group in N-isobutyl-2-nitroaniline creates a unique electronic environment that affects its reactivity in various chemical transformations.

-

Binding affinities: Different substitution patterns lead to varying affinities for biological targets, influencing therapeutic potential.

-

Metabolic stability: The isobutyl group may affect the metabolic stability of N-isobutyl-2-nitroaniline compared to simpler analogues, potentially influencing its pharmacokinetic profile.

-

Synthetic utility: The specific substitution pattern in N-isobutyl-2-nitroaniline may make it particularly useful for certain synthetic applications compared to other nitroaniline derivatives.

Understanding these relationships helps in the rational design of compounds with optimized properties for specific applications.

Environmental and Health Impacts

Environmental Considerations

Nitroaniline compounds, including N-isobutyl-2-nitroaniline, pose potential environmental concerns due to their chemical stability and biological activities. Key environmental considerations include:

-

Persistence in soil and water systems: The aromatic structure with nitro substituents can resist biodegradation, leading to environmental persistence.

-

Potential for bioaccumulation: The lipophilic nature of the compound, enhanced by the isobutyl group, may contribute to bioaccumulation in aquatic organisms.

-

Ecotoxicological effects: Potential impacts on aquatic and terrestrial ecosystems, including effects on non-target organisms.

Responsible handling, usage, and disposal of N-isobutyl-2-nitroaniline are important to minimize environmental impacts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume